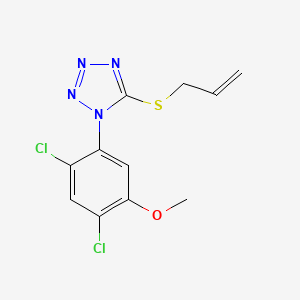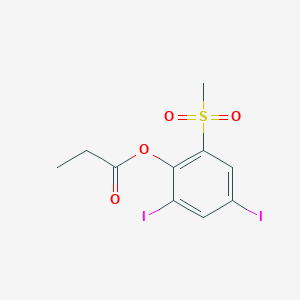
Boc-(R)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Overview
Description
Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a tert-butyl group attached to a phenyl ring, which is further connected to an amino acid backbone. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group makes it a valuable intermediate in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the tert-butyl-phenyl moiety. One common method involves the use of tert-butyl carbamate as a protecting agent for the amino group, followed by a series of reactions to introduce the phenyl and butyric acid components. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The phenyl ring and the amino acid backbone can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The tert-butyl-phenyl moiety may enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (substituted benzamido)phenylcarbamate derivatives
Uniqueness
Boc-®-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is unique due to its specific combination of a Boc-protected amino group and a tert-butyl-phenyl moiety. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The presence of the Boc group allows for selective deprotection, enabling precise control over the compound’s reactivity in various chemical transformations.
Properties
IUPAC Name |
(3R)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYUVJDZAIFHC-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401916-48-1 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1,1-dimethylethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401916-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)
![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)

![(E)-2-cyano-1-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]-1-propenyl 4-methylbenzenecarboxylate](/img/structure/B3036948.png)
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)

![5-Amino-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carbonitrile](/img/structure/B3036960.png)
